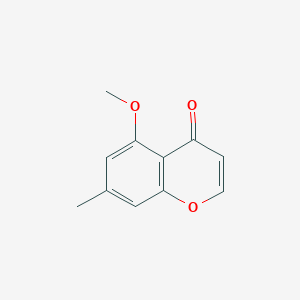

5-Methoxy-7-methyl-4H-chromen-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-7-methylchromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-7-5-9(13-2)11-8(12)3-4-14-10(11)6-7/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQFBZYOKAKTQIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=O)C=CO2)C(=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Modifications of 5 Methoxy 7 Methyl 4h Chromen 4 One and Its Analogs

Classical Approaches to Chromen-4-one Scaffold Synthesis

The traditional methods for constructing the chromen-4-one skeleton have been instrumental in the development of chromone (B188151) chemistry. These reactions, often named after their discoverers, rely on fundamental organic transformations and continue to be relevant in synthetic organic chemistry.

Claisen Condensation Strategies

The Claisen condensation is a carbon-carbon bond-forming reaction that is widely used for the synthesis of β-keto esters from two molecules of an ester in the presence of a strong base. In the context of chromone synthesis, a variation of this reaction, often referred to as the Baker-Venkataraman synthesis (see section 2.1.2), is more commonly employed. However, direct Claisen-type condensations between a substituted 2-hydroxyacetophenone (B1195853) and an ester can also be utilized to form the 1,3-dicarbonyl intermediate necessary for cyclization.

The general mechanism involves the deprotonation of the α-carbon of the ester to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the 2-hydroxyacetophenone. Subsequent cyclization and dehydration lead to the formation of the chromone ring. The choice of base is crucial and typically includes sodium ethoxide or sodium hydride.

While a direct Claisen condensation for the synthesis of 5-Methoxy-7-methyl-4H-chromen-4-one is not extensively documented, the strategy is applicable to a wide range of substituted 2-hydroxyacetophenones and esters. For instance, the condensation of a 2-hydroxyacetophenone with an appropriate ester, followed by acid-catalyzed cyclization, is a viable route to various chromone derivatives.

Baker–Venkataraman Rearrangement Applications

The Baker–Venkataraman rearrangement is a powerful and widely used method for the synthesis of chromones and flavones. mdpi.comwikipedia.org This reaction involves the base-catalyzed intramolecular rearrangement of a 2-acyloxyacetophenone to form a 1,3-diketone, which is then cyclized under acidic conditions to yield the chromone core. mdpi.comwikipedia.org

The mechanism begins with the formation of an enolate from the 2-acyloxyacetophenone in the presence of a base. This enolate then undergoes an intramolecular acyl transfer, where the enolate oxygen attacks the ester carbonyl, leading to a cyclic intermediate. This intermediate subsequently opens to form the more stable phenoxide of the 1,3-diketone. mdpi.comwikipedia.org Acid-catalyzed cyclization of the resulting 1,3-diketone affords the final chromone product.

A "soft-enolization" modification of the Baker-Venkataraman rearrangement has also been developed, allowing for the synthesis of complex chromone derivatives under milder conditions. This approach has proven useful in the total synthesis of various naturally occurring chromones.

| Starting Material | Base | Intermediate | Acid for Cyclization | Product |

| 2-Acetoxyacetophenone | Potassium Hydroxide | 1-(2-hydroxyphenyl)butane-1,3-dione | Sulfuric Acid | 2-Methyl-4H-chromen-4-one |

| Substituted 2-acyloxyacetophenone | Sodium Hydride | Substituted 1-(2-hydroxyphenyl)-1,3-diketone | Hydrochloric Acid | Substituted 4H-chromen-4-one |

Kostanecki–Robinson Reaction Principles

The Kostanecki–Robinson reaction is a classic method for the synthesis of chromones and coumarins from o-hydroxyaryl ketones. wikipedia.org Specifically for chromone synthesis, this reaction involves the acylation of an o-hydroxyaryl ketone with an aliphatic acid anhydride (B1165640) in the presence of the corresponding sodium or potassium salt of the acid, followed by cyclization. wikipedia.org

The mechanism of the Kostanecki-Robinson reaction is thought to proceed through several steps:

O-acylation: The phenolic hydroxyl group of the o-hydroxyaryl ketone is first acylated by the acid anhydride.

Base-catalyzed condensation: The methyl group of the ketone then condenses with another molecule of the acid anhydride.

Cyclization and hydrolysis: Subsequent intramolecular cyclization and hydrolysis lead to the formation of the chromone ring.

For instance, the reaction of 2-hydroxy-6-methoxyacetophenone with acetic anhydride and sodium acetate can lead to the formation of 5-methoxy-2-methyl-3-acetylchromone. ias.ac.in While this specific example yields a 3-substituted chromone, modifications of the reaction conditions and starting materials can be employed to synthesize chromones without substitution at the 3-position.

| o-Hydroxyaryl Ketone | Acid Anhydride | Base | Product |

| 2,4-Dihydroxyacetophenone | Acetic Anhydride | Sodium Acetate | 7-Hydroxy-2-methyl-4H-chromen-4-one |

| 2-Hydroxy-6-methoxyacetophenone | Acetic Anhydride | Sodium Acetate | 5-Methoxy-2-methyl-3-acetylchromone ias.ac.in |

Simonis and Ruhemann Reaction Frameworks

The Simonis reaction provides a direct route to chromones from the condensation of a phenol (B47542) with a β-ketoester in the presence of a strong acid, typically phosphorus pentoxide. researchgate.netzenodo.orgresearchgate.net The reaction course is highly dependent on the substituents of both the phenol and the β-ketoester. Generally, the use of phosphorus pentoxide favors the formation of chromones over the isomeric coumarins, which are often formed in the Pechmann condensation using sulfuric acid.

The Ruhemann reaction is primarily utilized for the synthesis of chromone-2-carboxylic acids and their esters. This method involves the reaction of a phenol with an acetylenedicarboxylic acid or its ester in a basic medium. The resulting intermediate is then cyclized under acidic conditions to afford the chromone-2-carboxylic acid.

Vilsmeier–Haack Reaction in Chromen-4-one Construction

The Vilsmeier–Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds. wikipedia.org In the context of chromone synthesis, it is particularly useful for the preparation of 3-formylchromones from o-hydroxyacetophenones. researchgate.net The Vilsmeier reagent, typically a mixture of phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF), serves as the formylating agent. wikipedia.orgorganic-chemistry.org

The reaction mechanism involves the initial formation of the electrophilic Vilsmeier reagent. The o-hydroxyacetophenone then attacks this reagent, leading to the formation of an intermediate which undergoes cyclization to form the chromone ring with a formyl group at the 3-position. This reaction provides a direct and efficient route to 3-formylchromones, which are valuable intermediates for further synthetic transformations. The reaction can be carried out under both conventional heating and microwave irradiation, with the latter often leading to significantly reduced reaction times. researchgate.net

| Starting Material | Vilsmeier Reagent | Conditions | Product | Yield |

| 2-Hydroxyacetophenone | POCl₃ / DMF | Conventional Heating | 3-Formyl-4H-chromen-4-one | Good |

| Substituted 2-Hydroxyacetophenone | POCl₃ / DMF | Microwave Irradiation | Substituted 3-Formyl-4H-chromen-4-one | Good |

Modern Catalytic Methods for 4H-Chromen-4-one Core Assembly

In recent years, modern catalytic methods have emerged as powerful alternatives to the classical approaches for the synthesis of the 4H-chromen-4-one core. These methods often offer milder reaction conditions, higher efficiency, and greater functional group tolerance. Transition metal catalysis, particularly with palladium, rhodium, and gold, has been at the forefront of these developments.

Palladium-catalyzed reactions have been extensively explored for chromone synthesis. One notable example is the intramolecular acylation of alkenyl bromides with aldehydes, which provides an efficient route to diversely functionalized flavonoids. nih.govresearchgate.net

Rhodium-catalyzed C-H activation and annulation of salicylaldehydes with various coupling partners, such as sulfoxonium ylides, has been developed for the formation of 2-substituted and 2,3-disubstituted chromones. mdpi.comrsc.orgresearchgate.netrsc.org This approach allows for the direct functionalization of the chromone scaffold with high atom economy.

Gold-catalyzed cyclizations have also proven to be a valuable tool in chromone synthesis. For instance, the gold-catalyzed propargylation of chromone derivatives and the cycloisomerization of alkynol-based compounds provide access to a variety of substituted chromones under mild conditions. nih.govacs.org These methods often proceed with high regio- and diastereoselectivity.

| Catalyst | Reaction Type | Starting Materials | Product |

| Palladium | Intramolecular Acylation | Alkenyl Bromide and Aldehyde | 4H-Chromen-4-one derivative nih.govresearchgate.net |

| Rhodium | C-H Activation/Annulation | Salicylaldehyde and Sulfoxonium Ylide | Substituted Chromone mdpi.comrsc.orgresearchgate.netrsc.org |

| Gold | Propargylation/Cyclization | Chromone and Propargylsilane | Propargylated Chromanone nih.govacs.org |

| Gold | Cycloisomerization | Alkynol-based compound | Substituted Chromone mdpi.com |

Palladium-Catalyzed Acylation Reactions

Palladium-catalyzed reactions represent a powerful tool for the construction of the 4H-chromen-4-one scaffold. One efficient method involves the intramolecular acylation of alkenyl bromides with aldehydes. nih.gov This protocol utilizes a palladium catalyst, such as Pd(PPh₃)₄ combined with a ligand like Xphos, and a base (e.g., K₂CO₃) to facilitate the cyclization, yielding diversely functionalized chromen-4-ones in moderate to good yields. nih.govresearchgate.net This approach is notable for its ability to create the core heterocyclic system through a carbonylation-allene insertion cascade. researchgate.net In this sequence, a palladium(0) catalyst initiates a process involving oxidative addition to an aryl iodide, followed by carbonylation at low pressure, allene insertion, and subsequent capture by an internal nucleophile to form the chromanone ring. researchgate.net Furthermore, palladium-catalyzed [2 + 2 + 1] annulation reactions among 3-iodochromones, bridged olefins, and cyclopropenone (as a CO source) have been developed to create complex chromone-fused cyclopentanones. rsc.org This process involves a Heck coupling/C(sp²)-H activation/carbonylation sequence. rsc.org

Table 1: Overview of Palladium-Catalyzed Reactions for Chromen-4-one Synthesis

| Reaction Type | Key Reactants | Catalyst System | Key Features |

| Intramolecular Acylation nih.govresearchgate.net | Alkenyl Bromides, Aldehydes | Pd(PPh₃)₄/Xphos, K₂CO₃ | Efficient synthesis of diversely functionalized flavonoids. |

| Cascade Carbonylation researchgate.net | Aryl Iodides, Allene, CO | Pd(0) catalyst | Termolecular queuing process forming 3-methylene chromanones. |

| [2 + 2 + 1] Annulation rsc.org | 3-Iodochromones, Olefins, Cyclopropenone | Palladium catalyst | Forms chromone-fused cyclopentanones via a Heck/C-H activation cascade. |

Multi-component Reaction Approaches

Multi-component reactions (MCRs) are highly valued in organic synthesis for their efficiency, atom economy, and ability to construct complex molecules in a single step from three or more starting materials. nih.govacs.org This methodology has been successfully applied to the synthesis of chromen-4-one derivatives and their fused heterocyclic systems. nih.govacs.org A notable MCR approach involves the reaction of 3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one, arylglyoxals, and Meldrum's acid, which simultaneously forms both a 4H-chromen-4-one and a furan-2(5H)-one fragment in one synthetic step. researchgate.net This tandem reaction proceeds under mild conditions and offers an easy workup procedure, often avoiding the need for chromatographic purification. researchgate.net Another strategy employs a Michael addition-driven four-component reaction to synthesize 4-oxochroman-2-carboxamides, demonstrating the versatility of MCRs in derivatizing the chromone scaffold. rsc.org

The power of MCRs lies in their programmed, domino fashion of assembling products, which is particularly appealing for creating libraries of structurally diverse compounds for medicinal chemistry. nih.govacs.orgresearchgate.net For instance, a three-component reaction of 2-oxo-2H-chromene-3-carbaldehydes with isocyanides and anilines can produce chromeno[4,3-b]pyrrol-4(1H)-ones through a sequential MCR and intramolecular Michael cyclization. nih.govresearchgate.net

Oxidative Cyclization Techniques

Oxidative cyclization is a key strategy for synthesizing 2-aryl-4H-chromen-4-ones (flavones) from 2'-hydroxychalcone precursors. scispace.comorganic-chemistry.org This transformation can be achieved using various catalytic systems. Transition-metal catalysts, in conjunction with an oxidant like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), enable the efficient synthesis of 2-phenyl-4H-chromen-4-one derivatives from 2'-hydroxychalcones. organic-chemistry.org This method is noted for its high atom economy and use of benign solvents. organic-chemistry.org The mechanism is believed to proceed via a hydrogen atom transfer, which generates phenoxyl radicals. organic-chemistry.org

Palladium(II)-catalyzed oxidative cyclization of 2'-hydroxy-α,β-dihydrochalcone-type compounds also provides a selective route to 2-methyl or 2-aryl-4H-chromen-4-ones. scispace.com Other reagents, such as ferric chloride, cerium sulfate, and selenium dioxide, have also been employed to promote the oxidative cyclization of 2'-hydroxychalcones. scispace.com Furthermore, palladium(II)-catalyzed oxidative cyclizations of heteroatom nucleophiles onto unactivated olefins, using molecular oxygen as the sole oxidant, have been developed, showcasing the broad applicability of this technique for creating various heterocyclic systems, including those related to the chromanone core. caltech.edu

Specific Synthetic Pathways for this compound and its Direct Precursors

While a direct, single-step synthesis for this compound is not extensively detailed in singular reports, its synthesis can be inferred from established methodologies for constructing substituted chromones. The general approach involves the assembly of a 2'-hydroxyacetophenone (B8834) precursor, followed by condensation and cyclization.

A plausible synthetic route would begin with a suitably substituted phenol, which undergoes Friedel-Crafts acylation or a similar reaction to introduce the acetyl group, forming a substituted 2'-hydroxyacetophenone. mdpi.com For this compound, the required precursor would be 2'-hydroxy-4'-methyl-6'-methoxyacetophenone. This intermediate would then undergo a condensation reaction (such as the Baker-Venkataraman rearrangement or Claisen-Schmidt condensation) with a suitable reagent to build the three-carbon chain required for the pyranone ring. The final step is an acid-catalyzed cyclization (dehydration) to form the chromen-4-one ring system.

The synthesis of closely related analogs, such as 5-hydroxy-7-methoxy-2-methyl-4H-chromen-4-one and 5-hydroxy-7-methoxy-4H-chromen-4-one, often involves isolation from natural sources or multi-step syntheses that rely on the cyclization of chalcone intermediates. nih.govresearchgate.netnih.gov Subsequent methylation of a hydroxyl group at the C-5 position would yield the target methoxy (B1213986) group.

Rational Design and Derivatization of this compound Analogs

The chromone scaffold is considered a "privileged structure" in medicinal chemistry, and its rational derivatization is a key strategy for developing new therapeutic agents. acs.org Modifications to the core structure of this compound can be systematically explored to establish structure-activity relationships (SAR). acs.org

Regioselective Functionalization at the Chromenone Core

Site-selective C-H activation and functionalization provide a powerful pathway for introducing structural diversity to the chromone scaffold without the need for pre-functionalized starting materials. nih.gov The regioselectivity of these reactions is often controlled by the inherent electronic properties of the chromone ring and the use of directing groups or specific catalysts.

C-5 Functionalization : The keto group at the C-4 position can act as a directing group in transition-metal-catalyzed reactions, facilitating selective C-H activation at the C-5 position. nih.gov This chelation-assisted strategy allows for the introduction of various substituents at this site. nih.gov

C-3 Functionalization : The C-3 position is electron-rich and can be functionalized using electrophilic coupling partners. nih.gov This typically occurs when the C-2 position is already substituted. nih.gov

C-2 Functionalization : Functionalization at the C-2 position can be achieved with nucleophilic coupling partners. nih.gov For example, a transition-metal-free, oxidative, regioselective cross-coupling between non-functionalized azoles and chromones at the C-2 position has been developed. rsc.org Palladium-catalyzed oxidative arylation can also occur at the C-2 position. nih.gov

Table 2: Regioselective Functionalization of the Chromenone Core

| Position | Reactivity | Method | Example |

| C-5 nih.gov | Chelation-assisted C-H activation | Transition-metal catalysis (e.g., Iridium) | Alkynylation |

| C-3 nih.gov | Electrophilic attack | Transition-metal catalysis | Functionalization when C-2 is blocked |

| C-2 nih.govrsc.org | Nucleophilic attack | Palladium-catalyzed oxidative arylation; Metal-free oxidative amination | Arylation, Amination |

Synthesis of Dimeric and Oligomeric Chromen-4-one Structures

The synthesis of dimeric and oligomeric structures from monomeric chromen-4-one units opens avenues to larger, more complex molecules with potentially novel properties. While specific examples for this compound are not prevalent, the general principles of forming such assemblies can be applied. These reactions often involve the coupling of two or more monomer units through the formation of new carbon-carbon or carbon-heteroatom bonds.

Oxidative coupling reactions, often mediated by enzymes like peroxidase or by chemical reagents, can link phenolic or other activated positions on the chromenone rings. researchgate.net For example, radical coupling reactions can form 8-O-4, 8-5, 5-5, and 8-8 linkages between flavonoid-type units. researchgate.net The formation of these linkages is dependent on the reaction conditions and the specific substitution pattern of the chromenone monomer. Such oligomerization can lead to a distribution of products, including dimers and higher-order oligomers, which may exist in equilibrium with folded or unfolded conformations. nih.govcam.ac.uk The resulting dimeric or oligomeric structures can be covalently linked, for instance, through disulfide bonds if cysteine residues are introduced, or through other stable chemical bonds. nih.gov

Heterocyclic Annulation and Side Chain Appendage Strategies

The chemical architecture of this compound, a member of the chromone family, offers several sites for synthetic modification, enabling the construction of a diverse array of analogs. Strategic modifications, including the annulation of new heterocyclic rings and the appendage of various side chains, are pivotal in the exploration of this scaffold for novel applications. These transformations can significantly alter the molecule's steric and electronic properties.

Heterocyclic Annulation Strategies

The fusion of additional heterocyclic rings to the chromone core can be achieved through the strategic functionalization of the benzenoid ring. A common approach involves the use of a hydroxyl group at the C-7 position as a handle for cyclization reactions. For instance, the synthesis of furo[2,3-h]chromones and pyrano[2,3-f]chromones often commences with a 7-hydroxychromone derivative.

Synthesis of Furo[2,3-h]chromones:

The construction of a furan ring fused to the chromone scaffold can be accomplished by first introducing a reactive group at the C-8 position. A key intermediate, 7-hydroxy-8-formylchromone, can be synthesized from a 7-hydroxychromone via formylation reactions like the Duff reaction or Reimer-Tiemann reaction. This ortho-formyl-hydroxy functionality serves as a versatile precursor for subsequent annulation.

One established method involves the reaction of the 7-hydroxy-8-formylchromone with α-halo carbonyl compounds, such as α-bromoacetophenones, in the presence of a base like potassium carbonate. This reaction proceeds through an initial O-alkylation followed by an intramolecular aldol-type condensation to furnish the furo[2,3-h]chromone system.

Table 1: Synthesis of Furo[2,3-h]chromone Analogs

| Starting Material | Reagent | Base/Solvent | Product | Yield (%) |

|---|

Synthesis of Pyrano[2,3-f]chromones:

Similarly, the annulation of a pyran ring to the chromone nucleus at the C-7 and C-8 positions can be achieved from 7-hydroxy-8-acylchromone precursors. The Claisen-Schmidt condensation of an 8-acetyl-7-hydroxychromone with an aromatic aldehyde, followed by cyclization, is a common route to pyrano[2,3-f]chromone derivatives.

Another approach is the Pechmann condensation of a 7,8-dihydroxychromone with a β-ketoester in the presence of a condensing agent. Alternatively, the Kostanecki reaction, involving the acylation of a 7-hydroxy-8-acetylchromone followed by cyclization, can also yield pyrano[2,3-f]chromones.

Table 2: Synthesis of Pyrano[2,3-f]chromone Analogs

| Starting Material | Reagent | Conditions | Product | Yield (%) |

|---|

Side Chain Appendage Strategies

The introduction of functionalized side chains onto the chromone scaffold can be accomplished through various electrophilic substitution reactions, particularly on the electron-rich benzene (B151609) ring.

Vilsmeier-Haack Reaction:

The Vilsmeier-Haack reaction is a powerful method for the formylation of activated aromatic rings. researchgate.netcambridge.orgrsc.orgwikipedia.orgchemistrysteps.com In the context of chromones, this reaction typically occurs at the C-6 or C-8 positions, depending on the directing effects of the existing substituents. For a 5,7-disubstituted chromone, the electrophilic substitution is directed to the C-6 and C-8 positions. The resulting formyl group can then serve as a synthetic handle for further modifications, such as conversion to other functional groups or as an anchor point for more complex side chains. The Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a disubstituted formamide like N,N-dimethylformamide (DMF), acts as the electrophile. cambridge.orgnrochemistry.com

Table 3: Vilsmeier-Haack Formylation of Activated Chromones

| Substrate | Reagents | Product | Position of Formylation |

|---|

Mannich Reaction:

The Mannich reaction is another important C-C bond-forming reaction that introduces an aminomethyl group onto an active hydrogen-containing compound. researchgate.netresearchgate.net For 7-hydroxychromones, the Mannich reaction provides a route to introduce aminomethyl side chains at the C-8 position. researchgate.net This reaction involves the condensation of the chromone with formaldehyde and a primary or secondary amine. The resulting Mannich bases are valuable intermediates for further synthetic transformations.

Table 4: Mannich Reaction on 7-Hydroxychromones

| Substrate | Reagents | Product | Position of Aminomethylation |

|---|---|---|---|

| 7-Hydroxy-2,8-dimethyl-3-phenoxy-4H-chromen-4-one | bis-Dimethylaminomethane | 6-Dimethylaminomethyl derivative | C-6 |

These synthetic strategies provide a versatile toolkit for the chemical modification of the this compound scaffold, enabling the generation of a wide range of analogs with diverse structural features. The ability to introduce new heterocyclic systems and functionalized side chains is crucial for the systematic exploration of the chemical space around this chromone core.

Molecular and Cellular Biological Activities of 5 Methoxy 7 Methyl 4h Chromen 4 One and Its Analogs

In Vitro Antiproliferative and Apoptosis-Inducing Effects in Cancer Cell Lines

The compound 5-Methoxy-7-methyl-4H-chromen-4-one and its analogs, belonging to the broader class of chromones and flavonoids, have demonstrated significant potential as anticancer agents. nih.gov Their biological activity is a subject of extensive research, with a focus on their effects on cancer cell proliferation and their ability to induce programmed cell death, or apoptosis.

Derivatives of 4H-chromene have been identified as potent inducers of apoptosis across various cancer cell lines. nih.gov For instance, certain methoxyflavone analogs have shown cytotoxic activity against different cancer cells by targeting specific protein markers and activating signaling pathways that lead to cell death. mdpi.com The antiproliferative effects of these compounds are often evaluated using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) growth inhibition assay, which measures the metabolic activity of cells and thus their viability. nih.gov

Research into a variety of 4H-chromene derivatives has revealed that specific structural features, such as the presence of methoxy (B1213986) groups, can enhance their anticancer properties. researchgate.net For example, studies on 5-hydroxy-7-methoxy-2-phenyl-4-quinolones, which share structural similarities, have highlighted the importance of the 5-hydroxyl and 7-methoxy groups for their antimitotic activity. nih.gov The antiproliferative activity of these compounds is often dose-dependent, with some analogs exhibiting high potency. researchgate.net

Table 1: Antiproliferative Activity of Selected Chromene Analogs

| Compound/Analog | Cancer Cell Line | IC50 Value | Reference |

| 4-aryl-4H-chromene derivative (3-NC) | Human leukemia K562 | 65 nM | nih.gov |

| 5,7-dihydroxy-3,6,4′-TMF (P1) | A2058 melanoma | 3.92 µM | mdpi.com |

| 5,7,5′-trihydroxy-3,6,3′,4′-TeMF (P2) | A2058 melanoma | 8.18 µM | mdpi.com |

| 4′,5′-dihydroxy-5,7,3′-TMF | HCC1954 breast cancer | 8.58 µM | mdpi.com |

| Acacetin (5,7-dihydroxy-4′-methoxyflavone) | - | 25 µM | mdpi.com |

| C4-malononitrile and C2-N-phenyl-substituted 4H-chromene | Hep2, A549, HT-29, HeLa | Significant | researchgate.net |

| 2-(3-fluorophenyl)-5-hydroxy-7-methoxy-4-quinolone (3f) | - | Most active in MTT assay | nih.gov |

Cell Cycle Progression Modulation Studies

The cell cycle is a tightly regulated process that governs cell division, and its dysregulation is a hallmark of cancer. Thymidylate synthase (TS), a key enzyme for DNA synthesis, is regulated in a cell cycle-dependent manner, with its activity increasing during the S-phase. vumc.nl Some anticancer agents function by interfering with the cell cycle, leading to arrest at specific checkpoints and preventing cancer cell proliferation.

Studies on compounds structurally related to this compound, such as 5-hydroxy-7-methoxy-2-phenyl-4-quinolones, have demonstrated their ability to modulate the cell cycle. nih.gov These compounds have been shown to induce cell cycle arrest, particularly in the G2/M phase, which is a critical checkpoint before mitosis. nih.gov For example, 5-hydroxy-7-methoxy-2-phenyl-4-quinolone and its 2-(3-fluorophenyl) analog were identified as potent inducers of G2/M arrest. nih.gov This arrest prevents the cells from dividing and can ultimately lead to apoptosis. The ability of a compound to halt the cell cycle is a crucial aspect of its potential as an anticancer drug. youtube.com

A key mechanism through which many anticancer compounds exert their effects is the induction of apoptosis. This process is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the fragmentation of DNA into a characteristic "ladder" pattern when analyzed by gel electrophoresis. mdpi.com

Derivatives of 4H-chromene have been shown to be effective inducers of apoptosis. nih.gov For instance, treatment of human leukemia K562 cells with a 4-aryl-4H-chromene derivative led to morphological changes consistent with apoptosis, as observed by Hoechst 33258 staining. nih.gov Furthermore, these compounds were found to cause DNA fragmentation, a hallmark of apoptosis. nih.govmdpi.com The induction of apoptosis by these compounds is often mediated through the activation of caspases, which are a family of proteases that execute the apoptotic program. nih.gov Specifically, the activation of caspase-3 and caspase-9 has been observed following treatment with 4-aryl-4H-chromene derivatives. nih.gov

The process of apoptosis is tightly regulated by a balance between pro-apoptotic and anti-apoptotic proteins. The tumor suppressor protein p53 plays a central role in this process by transcriptionally activating pro-apoptotic genes like Bax and repressing the expression of the anti-apoptotic gene Bcl-2. nih.govpsu.edunih.gov An increase in the Bax/Bcl-2 ratio is a critical determinant in committing a cell to apoptosis. nih.gov

Studies have shown that chromone (B188151) and flavonoid derivatives can modulate the expression of these key apoptotic regulators. Treatment with certain compounds has been found to up-regulate the expression of the tumor suppressor gene p53 and the pro-apoptotic gene Bax, while down-regulating the anti-apoptotic gene Bcl-2. mdpi.comnih.gov This shift in the balance of pro- and anti-apoptotic proteins creates a cellular environment that favors programmed cell death. For example, some 4-aryl-4H-chromene derivatives have been shown to down-regulate the expression of inhibitor of apoptosis proteins (IAPs), such as survivin, further promoting apoptosis. nih.gov The ability of these compounds to favorably modulate the expression of genes involved in the apoptotic cascade underscores their potential as therapeutic agents for cancer.

Anti-inflammatory Actions and Mediators Modulation

Inflammation is a complex biological response that, when chronic, can contribute to the development of various diseases, including cancer. nih.gov Chromone derivatives have demonstrated a wide range of biological activities, including anti-inflammatory properties. nih.gov

Cyclooxygenase (COX) is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins. medchemexpress.comnih.gov There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in normal physiological functions, COX-2 is inducible and its expression is elevated during inflammation. nih.gov Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation with potentially fewer side effects than non-selective NSAIDs. nih.gov

Certain flavonoid derivatives have been shown to inhibit COX enzymes. nih.gov For example, some 2-phenyl-4H-chromen-4-one derivatives have been found to decrease the expression of COX-2. nih.gov The ability to inhibit COX-2 is a significant aspect of the anti-inflammatory potential of these compounds.

Nitric oxide (NO) is another important mediator of inflammation. While it has various physiological roles, excessive production of NO by inducible nitric oxide synthase (iNOS) during inflammation can lead to tissue damage. nih.gov

Research has shown that derivatives of 2-phenyl-4H-chromen-4-one can effectively suppress the production of NO in inflammatory models, such as lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. nih.gov This suppression of NO production is often associated with a decrease in the expression of iNOS. nih.gov For instance, 5-demethylnobiletin, a hydroxylated polymethoxyflavone, and its metabolites have been shown to inhibit NO production and decrease iNOS gene expression in LPS-stimulated macrophages. mdpi.com This ability to modulate NO levels further contributes to the anti-inflammatory profile of these chromone-based compounds.

Antiviral Potency and Viral Target Interactions

Currently, there is a lack of published research investigating the antiviral potency and viral target interactions of this compound.

Inhibition of Viral Proteases (e.g., SARS-CoV-2 Mpro)

No studies were found that evaluated the inhibitory effects of this compound on viral proteases, including the main protease (Mpro) of SARS-CoV-2.

Antioxidant Mechanisms and Oxidative Stress Mitigation

Specific experimental data on the antioxidant mechanisms and oxidative stress mitigation properties of this compound are not available in the reviewed literature. A study on a library of structurally related flavones and biflavones assessed their antioxidant capacity using an ABTS decolorization assay; however, the parent compound this compound was not included in these tests. acs.orgnih.gov The research indicated that electron-rich biflavones generally exhibited higher antioxidant activity compared to their monomeric counterparts. acs.org Another deprotected biflavone analog showed diminished antioxidant capacity. nih.gov

Free Radical Scavenging Assays (e.g., DPPH)

The antioxidant potential of chromone derivatives, including this compound, is a significant area of research. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method used to evaluate the free radical scavenging activity of compounds. This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance, which can be measured spectrophotometrically.

The radical scavenging activity is influenced by the molecular structure of the flavonoids. For instance, the presence and position of hydroxyl groups on the chromone ring are crucial for antioxidant activity. Studies on various flavonoids have shown that compounds with specific hydroxyl substitutions, such as at the 5, 7, 3', and 4' positions, exhibit significant antioxidant efficiencies. researchgate.net The C-ring structure also plays a role; a fully substituted C-ring, the presence of a 3-OH group, and a 2,3-double bond in conjunction with a 4-carbonyl group are important for antioxidant action. researchgate.net

Inhibition of Lipid Peroxidation

Lipid peroxidation is a chain reaction process initiated by free radicals attacking lipids, particularly polyunsaturated fatty acids in cell membranes, leading to cellular damage. The inhibition of this process is a key indicator of antioxidant activity. The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method to measure lipid peroxidation. nih.gov This assay quantifies malondialdehyde (MDA), a major secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored adduct that can be measured. nih.govutu.fi

The assay is performed under acidic conditions and high temperatures, where MDA released from samples reacts with TBA. nih.govresearchgate.net The resulting MDA-TBA2 adduct produces a red-pink color, which is quantified spectrophotometrically at around 532 nm or fluorometrically for higher sensitivity. nih.govcaymanchem.com

While direct studies on the inhibition of lipid peroxidation by this compound were not found in the search results, the antioxidant properties attributed to chromone derivatives suggest a potential role in preventing lipid peroxidation. For example, in a study on Abrus precatorius extracts, the APE(Mac) extract showed the lowest MDA content, indicating significant inhibition of lipid peroxidation. researchgate.net This effect is generally attributed to the ability of the antioxidant compounds to donate a hydrogen atom to lipid peroxyl radicals, thus terminating the peroxidation chain reaction. The structural features of this compound, particularly the electron-donating methoxy group, could contribute to such protective effects against lipid peroxidation.

Enzyme Inhibition and Receptor Binding Studies

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidase B (MAO-B) is a key enzyme responsible for the degradation of dopamine (B1211576) in the brain. parkinson.org Inhibition of MAO-B increases the availability of dopamine, which is a therapeutic strategy for managing neurodegenerative conditions like Parkinson's disease. parkinson.org Chromone-based compounds have been extensively investigated as potential MAO-B inhibitors.

Research has shown that the substitution pattern on the chromone scaffold significantly influences MAO-B inhibitory activity. For instance, a series of chromone-hydroxypyridinone hybrids were synthesized and evaluated, with many showing potent and selective hMAO-B inhibitory activity. nih.gov Compound 17d from this series, for example, exhibited an IC50 value of 67.02 ± 4.3 nM for hMAO-B, demonstrating high potency and selectivity. nih.gov Docking studies revealed that this compound occupies both the substrate and entrance cavities of the MAO-B active site. nih.gov

In another study, 5-hydroxy-2-methyl-chroman-4-one, a compound isolated from an endogenous lichen fungus, was identified as a selective MAO-B inhibitor with an IC50 value of 3.23 µM, which was about 4-fold more selective for MAO-B over MAO-A. nih.gov This compound was found to be a reversible and competitive inhibitor. nih.gov The structure-activity relationship of chromone derivatives often indicates that substituents at the C-7 position can enhance MAO-B inhibitory activity. nih.gov While specific inhibitory data for this compound on MAO-B is not detailed in the provided results, the presence of the methoxy group at position 5 and the methyl group at position 7 suggests it could have activity, as these positions are known to be important for interaction with the enzyme. nih.gov

Table 1: MAO-B Inhibitory Activity of Selected Chromone Analogs

| Compound | IC50 (hMAO-B) | Selectivity Index (SI) | Reference |

| 17d | 67.02 ± 4.3 nM | 11 | nih.gov |

| 5-hydroxy-2-methyl-chroman-4-one | 3.23 µM | ~4 (over MAO-A) | nih.gov |

| MAO-B-IN-27 | 8.9 nM | Not specified | medchemexpress.com |

G Protein-Coupled Receptor (GPCR) Ligand Activity (e.g., GPR35, GPR55)

G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that play crucial roles in cellular signaling. GPR35 and GPR55 are orphan GPCRs, meaning their endogenous ligands are not yet fully characterized, and they are emerging as potential therapeutic targets for various diseases.

Chromone derivatives have been identified as ligands for these receptors. Specifically, a tritium-labeled version of 6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid was used to characterize its binding to human GPR35. acs.org This compound, a potent and selective GPR35 agonist, labeled the receptor with a high affinity (KD = 5.27 nM). acs.org The study also identified new fluorine-substituted 6-bromo-8-benzamidochromen-4-one-2-carboxylic acids as the most potent GPR35 agonists known to date, with one derivative showing a Ki value in the subnanomolar range. acs.org While this research focuses on more complex chromone derivatives, it highlights the potential of the chromone scaffold to interact with GPCRs.

There is no specific information in the provided search results regarding the activity of this compound on GPR35 or GPR55. However, the general activity of chromone-based compounds as GPCR ligands suggests that this simpler analog could also possess some affinity for these or other GPCRs, though likely with different potency and selectivity.

Acetylcholinesterase (AChE) Inhibitory Potential

Acetylcholinesterase (AChE) is an enzyme that hydrolyzes the neurotransmitter acetylcholine (B1216132), playing a critical role in cholinergic neurotransmission. nih.gov Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease, as it helps to increase acetylcholine levels in the brain. nih.gov

Chromone derivatives have been explored as potential AChE inhibitors. A study on amino-7,8-dihydro-4H-chromenone derivatives revealed that substitutions at the R1 position generally improved potency against AChE. nih.gov For example, an ethyloxymorpholine substitution resulted in enhanced inhibitory activity. nih.gov Conversely, bulky substitutions at other positions were often unfavorable for AChE inhibition but could increase potency against butyrylcholinesterase (BChE), another cholinesterase. nih.gov

While direct data on the AChE inhibitory potential of this compound is not available in the provided search results, the general structure-activity relationships of chromone derivatives suggest that the methoxy and methyl groups would influence its interaction with the enzyme's active site. The design of effective AChE inhibitors often involves moieties that can interact with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov The planarity and substituent pattern of the chromone ring are key determinants of this interaction.

Structure Activity Relationship Sar Investigations of 5 Methoxy 7 Methyl 4h Chromen 4 One Derivatives

Correlating Substituent Modifications with Biological Activity Profiles

The biological activity of chromen-4-one derivatives is highly dependent on the nature and placement of various substituents. Research has focused on understanding how modifications to the basic 5-Methoxy-7-methyl-4H-chromen-4-one scaffold affect its efficacy.

Positional Effects of Alkoxy and Hydroxyl Groups on the Chromenone Core

The positioning of alkoxy and hydroxyl groups on the chromenone framework is a critical determinant of biological activity. Studies on various chromone (B188151) derivatives have shown that the presence and location of a hydroxyl group can significantly impact their inhibitory potential against certain enzymes. For instance, in a series of synthetic chromone derivatives, compounds bearing a hydroxyl group at the C-5 position, along with a methyl group at C-2, exhibited notable inhibitory activity against α-glucosidase.

Influence of Alkyl and Aryl Substituents on Activity

The introduction of various alkyl and aryl substituents onto the chromen-4-one scaffold has been a key strategy in SAR investigations. The size, shape, and electronic properties of these substituents can profoundly modulate the biological response. For example, the presence of a methyl group at the C-7 position is a defining feature of the parent compound.

In broader studies of chromone derivatives, the introduction of different substituents at the C-2 and C-3 positions has been extensively explored. For instance, placing a substituted phenyl ring at the C-2 position, creating a flavone-like structure, often leads to a significant enhancement or a complete change in the biological activity profile. The nature and position of substituents on this appended aryl ring further fine-tune the compound's properties.

Stereochemical Considerations and Chiral Centers

When modifications to the chromen-4-one scaffold introduce chiral centers, the stereochemistry of the molecule becomes a crucial factor in its biological activity. The differential interaction of enantiomers with chiral biological targets like enzymes and receptors is a well-established principle in medicinal chemistry.

For instance, in the synthesis of certain chromanone derivatives, which are related to chromen-4-ones, the creation of a stereocenter at the C-2 position necessitates the separation of enantiomers to evaluate their individual biological activities. It is often observed that one enantiomer is significantly more active than the other, highlighting the importance of a specific three-dimensional arrangement of atoms for effective target binding.

Pharmacophore Elucidation for Specific Target Interactions

Pharmacophore modeling is a computational method used to identify the essential three-dimensional features of a molecule that are responsible for its biological activity. For chromen-4-one derivatives, this involves defining the spatial arrangement of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings that are critical for binding to a specific biological target.

By aligning a series of active and inactive chromen-4-one derivatives, researchers can develop a pharmacophore model that explains their observed SAR. This model can then be used as a virtual screening tool to identify new, potentially active compounds from large chemical databases. The pharmacophore for a particular target might include the carbonyl group of the chromenone core as a hydrogen bond acceptor and the aromatic ring as a hydrophobic interaction site.

Conformational Analysis and Bioactive Conformations of Chromen-4-one Derivatives

The biological activity of a molecule is not only dependent on its constitution and configuration but also on its conformation—the spatial arrangement of atoms that can be changed by rotation about single bonds. Conformational analysis of chromen-4-one derivatives aims to identify the low-energy, stable conformations and, more importantly, the specific "bioactive conformation" that the molecule adopts when it binds to its biological target.

Computational methods, such as density functional theory (DFT), are often employed to study the conformational preferences of chromen-4-one derivatives. These studies can reveal the planarity or non-planarity of the chromenone ring system and the preferred orientations of its substituents. For instance, the planarity of the chromone ring is considered a key feature for the interaction of certain derivatives with DNA. Understanding the bioactive conformation is essential for the rational design of new derivatives with improved potency and selectivity.

Computational Chemistry and Molecular Modeling in 5 Methoxy 7 Methyl 4h Chromen 4 One Research

Molecular Docking Simulations for Target Identification and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a small molecule (ligand) and a protein, thereby providing insights into the binding affinity and the mode of action of the ligand.

In the study of 5-Methoxy-7-methyl-4H-chromen-4-one, molecular docking simulations can be employed to screen a library of potential protein targets to identify those with the highest binding affinity for the compound. This process aids in the identification of the molecular targets through which the compound may exert its biological effects. For instance, based on the known activities of similar chromone (B188151) derivatives, potential targets for this compound could include various kinases, cyclooxygenases, and other enzymes implicated in disease pathways.

The docking process involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. The ligand's structure can be generated and optimized using computational chemistry software. The protein structures are typically obtained from protein data banks. The docking algorithm then systematically samples different conformations of the ligand within the binding site of the protein and scores them based on a scoring function that estimates the binding free energy.

The results of molecular docking are typically presented as a binding energy or score, with lower values indicating a more favorable interaction. The analysis of the docked pose can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site. This information is crucial for understanding the structure-activity relationship and for designing more potent and selective analogs of this compound.

While no specific molecular docking studies for this compound have been published, studies on similar chromone derivatives have demonstrated the utility of this approach. For example, docking studies on other chromone analogs have successfully identified their potential binding modes within the active sites of enzymes like cyclooxygenase (COX) and various kinases, providing a rationale for their observed biological activities.

Table 1: Example of Molecular Docking Data for a Related Chromone Derivative

| Ligand | Target Protein | Docking Score (kcal/mol) | Interacting Residues |

| Chromone Derivative X | Cyclooxygenase-2 (COX-2) | -9.8 | Arg120, Tyr355, Ser530 |

| Chromone Derivative Y | p38 MAP Kinase | -8.5 | Met109, Gly110, Lys53 |

This table is illustrative and based on data for similar compounds, not this compound.

Virtual Screening Methodologies for Novel Ligand Discovery

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Virtual screening can be performed using either ligand-based or structure-based approaches.

In the context of this compound, which can be considered a lead compound, virtual screening methodologies can be employed to identify other molecules with similar or potentially improved biological activities.

Ligand-based virtual screening relies on the knowledge of other molecules that bind to the target of interest. This approach uses the principle of molecular similarity, where compounds with similar structures are expected to have similar biological activities. If a set of active compounds for a particular target is known, a pharmacophore model can be developed. This model represents the essential three-dimensional arrangement of functional groups that are critical for binding. This pharmacophore can then be used to screen large compound databases to find new molecules that match the model.

Structure-based virtual screening (SBVS) , on the other hand, utilizes the three-dimensional structure of the biological target. This method involves docking a library of compounds into the binding site of the target protein and ranking them based on their predicted binding affinity. This approach is particularly useful when the structure of the target is known, as it allows for the identification of novel scaffolds that may not be structurally similar to known active compounds.

For this compound, a virtual screening campaign could be initiated to discover novel analogs with enhanced potency or improved pharmacokinetic properties. This would involve the creation of a virtual library of compounds based on the chromone scaffold, followed by either ligand-based or structure-based screening against a relevant biological target.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure Characterization

Quantum chemical calculations are powerful tools for investigating the electronic structure, geometry, and reactivity of molecules. Density Functional Theory (DFT) is a popular quantum mechanical modeling method used in chemistry and physics to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the solid state.

For this compound, DFT calculations can provide a wealth of information about its intrinsic properties. These calculations can be used to:

Optimize the molecular geometry: DFT can accurately predict the three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles.

Determine electronic properties: Key electronic descriptors such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies can be calculated. The HOMO-LUMO energy gap is an important parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more reactive.

Calculate molecular electrostatic potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for understanding how the molecule might interact with biological targets.

Predict spectroscopic properties: DFT can be used to calculate vibrational frequencies (infrared and Raman spectra) and NMR chemical shifts, which can be compared with experimental data to confirm the structure of the synthesized compound.

Table 2: Example of DFT-Calculated Properties for a Chromone Analog

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.2 D |

This table is illustrative and based on general values for similar compounds.

Molecular Dynamics Simulations for Ligand-Protein Complex Stability and Conformational Dynamics

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system.

In the study of this compound, once a potential protein target has been identified and a ligand-protein complex has been generated through molecular docking, MD simulations can be performed to assess the stability and dynamics of this complex over time.

The key insights that can be gained from MD simulations include:

Stability of the binding pose: MD simulations can verify whether the binding pose predicted by molecular docking is stable over a period of nanoseconds. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is often monitored to assess stability.

Conformational changes: Both the ligand and the protein are flexible. MD simulations can reveal how the protein's conformation might change upon ligand binding and how the ligand adapts its conformation within the binding site.

Analysis of intermolecular interactions: The persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein can be analyzed throughout the simulation.

Calculation of binding free energies: More advanced MD simulation techniques, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP), can be used to calculate the binding free energy of the ligand-protein complex, providing a more accurate estimation of binding affinity than docking scores alone.

By providing a dynamic picture of the ligand-protein interaction, MD simulations offer a more realistic and detailed understanding of the binding event, which is crucial for the rational design of more effective drug candidates.

Predictive Modeling of Biological Activities (e.g., PASS Prediction)

Predictive modeling of biological activities involves the use of computational tools to forecast the biological activity spectrum of a chemical compound based on its structural formula. One such tool is the Prediction of Activity Spectra for Substances (PASS) online service.

PASS predicts the probability of a compound exhibiting various biological activities, such as pharmacological effects, mechanisms of action, and specific toxicities. The prediction is based on the structure-activity relationships derived from a large training set of known biologically active compounds. The results are presented as a list of potential activities with a corresponding probability "to be active" (Pa) and "to be inactive" (Pi).

For this compound, a PASS prediction could provide a preliminary screening of its potential biological activities. This can help in prioritizing experimental studies and in identifying unexpected therapeutic applications or potential side effects. For example, a PASS prediction might suggest that the compound has a high probability of being an anti-inflammatory agent, a kinase inhibitor, or an antioxidant. These predictions would then need to be validated through in vitro and in vivo experiments.

While a specific PASS prediction for this compound is not publicly available, the methodology represents a valuable tool in the early stages of drug discovery for generating hypotheses about the biological potential of a novel compound.

Advanced Spectroscopic and Structural Characterization of 5 Methoxy 7 Methyl 4h Chromen 4 One and Its Analogs

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, offering precise measurements of bond lengths, bond angles, and torsional angles. For chromone (B188151) analogs, this technique reveals critical details about conformation, planarity, and the non-covalent interactions that govern the crystal lattice.

Intramolecular hydrogen bonds are crucial in determining the conformation of a molecule. In chromone analogs possessing a hydroxyl group at the C-5 position, a strong intramolecular hydrogen bond is commonly formed with the adjacent carbonyl oxygen at C-4. nih.govresearchgate.net This interaction creates a stable six-membered ring, referred to as an S(6) graph-set motif. nih.gov

For example, in the crystal structure of 5-Hydroxy-7-methoxy-4H-chromen-4-one, this O—H···O hydrogen bond is a dominant feature that stabilizes the molecular conformation. nih.govresearchgate.net The formation of such hydrogen bonds can shield the polarity of the molecule, a strategy sometimes employed in drug design to improve membrane permeability. rsc.org These types of interactions are prevalent in various hydroxy-quinone systems and significantly influence their chemical and electrochemical properties. researchgate.net

The arrangement of molecules in a crystal, known as crystal packing, is stabilized by a variety of intermolecular forces. For aromatic systems like chromones, π-π stacking interactions are a significant contributor to the stability of the crystal lattice. nih.govresearchgate.net These interactions occur when the electron-rich π systems of adjacent aromatic rings align.

In the crystal structure of 5-Hydroxy-7-methoxy-4H-chromen-4-one, the molecular packing is stabilized by these π-π stacking interactions in addition to the intramolecular hydrogen bonds. nih.govresearchgate.net The distances between the centroids of the chromone rings in related structures typically range from approximately 3.3 to 4.1 Å, which is characteristic of offset or slipped π-π stacking interactions. sciforum.net Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these and other intermolecular contacts, such as hydrogen bonds and van der Waals forces, providing a fingerprint of the crystal packing environment. rsc.org The presence of electron-donating or electron-withdrawing groups can influence the geometry and strength of these intramolecular π-π interactions. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Elucidation (¹H-NMR, ¹³C-NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. creative-biostructure.comemerypharma.com One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provide detailed information about the carbon-hydrogen framework. nih.govnih.gov

For 5-Methoxy-7-methyl-4H-chromen-4-one, the ¹H-NMR spectrum would exhibit characteristic signals for the aromatic protons, the vinyl protons of the pyrone ring, and the protons of the methoxy (B1213986) and methyl substituents. The ¹³C-NMR spectrum provides complementary information, showing distinct signals for each carbon atom, including the carbonyl carbon at a significantly downfield chemical shift. cdnsciencepub.com

Table 1: Typical ¹H-NMR Chemical Shift Ranges for Chromone Derivatives

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2 | 6.0 - 6.3 | d |

| H-3 | 7.8 - 8.2 | d |

| H-6 | 6.5 - 7.0 | d |

| H-8 | 6.6 - 7.2 | d |

| 5-OCH₃ | 3.8 - 4.0 | s |

| 7-CH₃ | 2.3 - 2.5 | s |

Note: Values are approximate and can vary based on solvent and other substituents.

Table 2: Typical ¹³C-NMR Chemical Shift Ranges for Chromone Derivatives

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 110 - 115 |

| C-3 | 150 - 155 |

| C-4 (C=O) | 175 - 180 |

| C-4a | 120 - 125 |

| C-5 | 155 - 160 |

| C-6 | 110 - 115 |

| C-7 | 140 - 145 |

| C-8 | 100 - 105 |

| C-8a | 158 - 162 |

| 5-OCH₃ | 55 - 60 |

| 7-CH₃ | 20 - 25 |

Note: Values are approximate and can vary based on solvent and other substituents. cdnsciencepub.com

Two-dimensional NMR techniques are crucial for unambiguous signal assignment, especially in complex molecules. creative-biostructure.comwikipedia.org

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically separated by two or three bonds). wikipedia.orglibretexts.org

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the signals of directly attached carbon atoms. creative-biostructure.comwikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range correlations between protons and carbons (typically over two or three bonds), which is essential for connecting different fragments of the molecule and assigning quaternary carbons. libretexts.org

By combining these techniques, a complete and confident structural elucidation of this compound in solution can be achieved. emerypharma.com

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. The mass spectrum provides a precise measurement of the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions produced upon ionization.

For this compound (C₁₁H₁₀O₃), the expected exact mass of the molecular ion [M]⁺˙ would be 190.0630 g/mol . nih.gov Under electron impact (EI) or electrospray ionization (ESI) conditions, the chromone core undergoes characteristic fragmentation pathways. researchgate.netunideb.hu A very common fragmentation process for the chromone ring system is a retro-Diels-Alder (RDA) reaction. researchgate.netresearchgate.net This involves the cleavage of the heterocyclic ring, leading to the formation of specific fragment ions that are diagnostic for the chromone scaffold. The RDA fragmentation is often followed by the loss of a carbon monoxide (CO) molecule. researchgate.net The substituents on the chromone ring will also influence the fragmentation, leading to additional characteristic losses (e.g., loss of a methyl radical (•CH₃) from the methoxy group).

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| Ion | Description | Predicted m/z |

|---|---|---|

| [M]⁺˙ | Molecular Ion | 190 |

| [M - CH₃]⁺ | Loss of methyl radical from methoxy group | 175 |

| [M - CO]⁺˙ | Loss of carbon monoxide | 162 |

| [M - CHO]⁺ | Loss of formyl radical | 161 |

| RDA Fragment | Retro-Diels-Alder fragmentation products | Varies |

Note: The observed fragments and their relative abundances can vary depending on the ionization technique and energy used.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

IR and UV-Vis spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties, respectively.

Infrared (IR) Spectroscopy IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. masterorganicchemistry.com Each type of bond vibrates at a characteristic frequency, allowing for the identification of functional groups. For this compound, the IR spectrum would be dominated by a strong absorption band corresponding to the stretching vibration of the C=O (carbonyl) group of the γ-pyrone ring. Other key absorptions would include C-O-C stretching for the ether linkage and the chromone ring, C=C stretching for the aromatic and pyrone rings, and C-H stretching for the aromatic, methyl, and methoxy groups. researchgate.net

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3000 - 3100 |

| Alkyl C-H | Stretch | 2850 - 3000 |

| C=O (Ketone) | Stretch | 1650 - 1680 |

| C=C (Aromatic/Alkene) | Stretch | 1500 - 1650 |

| C-O (Ether/Aryl) | Stretch | 1200 - 1300 |

| C-O (Vinyl Ether) | Stretch | 1020 - 1250 |

Note: Values are approximate and can be influenced by the physical state and solvent.

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about electronic transitions within a molecule when it absorbs UV or visible light. uobabylon.edu.iqlibretexts.org The chromone scaffold is a chromophore, a part of a molecule that absorbs light. pressbooks.pub The UV-Vis spectrum of a chromone derivative typically shows two main absorption bands, which arise from π → π* and n → π* electronic transitions. wikipedia.org

π → π transitions:* These are high-energy, high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. wikipedia.org

n → π transitions:* These are lower-energy, lower-intensity absorptions involving the excitation of a non-bonding electron (from the carbonyl oxygen) to a π* antibonding orbital. wikipedia.org

The positions and intensities of these absorption maxima (λ_max_) are sensitive to the substitution pattern on the chromone ring. Auxochromes, such as the methoxy group, can cause a shift in the absorption bands to longer wavelengths (a bathochromic or "red" shift). shivajicollege.ac.in

Table 5: Typical Electronic Transitions for Chromone Derivatives

| Transition | Wavelength Range (nm) | Intensity (ε) |

|---|---|---|

| π → π* | 240 - 300 | High (>10,000) |

| n → π* | 300 - 350 | Low (10-100) |

Note: Values are approximate and depend on substitution and solvent. wikipedia.orgmsu.edu

Future Research Directions and Translational Potential of 5 Methoxy 7 Methyl 4h Chromen 4 One

Development as Chemical Probes for Elucidating Biological Pathways

A chemical probe is a small molecule used to study and manipulate a biological system, such as a protein or a pathway. Given that chromone (B188151) derivatives are known to interact with a variety of biological targets, 5-Methoxy-7-methyl-4H-chromen-4-one could be developed as a novel chemical probe.

Future research in this area should focus on:

Target Identification: Screening this compound against a panel of known and novel biological targets (e.g., kinases, ion channels, GPCRs) to identify high-affinity interactions.

Mechanism of Action Studies: Once a target is identified, detailed biochemical and cellular assays would be necessary to elucidate the precise mechanism by which the compound exerts its effects.

Structural Modification for Probe Development: Synthesis of derivatives with functionalities that allow for visualization (e.g., fluorescent tags) or target pull-down experiments (e.g., biotinylation) would be a crucial step in creating a useful chemical probe.

The development of this compound as a chemical probe could provide new tools for understanding complex biological processes and identifying novel therapeutic targets.

Lead Optimization Strategies for Enhanced Potency and Selectivity

Should initial screenings reveal a promising biological activity, this compound would serve as a "hit" compound that could be chemically modified to improve its properties, a process known as lead optimization. ajrconline.org The goal is to enhance its potency (the amount of drug needed to produce an effect), selectivity (its ability to act on a specific target), and drug-like properties (e.g., solubility, metabolic stability).

Key lead optimization strategies would include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the methoxy (B1213986) and methyl groups on the chromone ring, as well as making substitutions at other positions, would help to establish a clear understanding of which chemical features are critical for its biological activity. youtube.com For instance, replacing the methyl group with other alkyl or aryl groups, or altering the position or nature of the methoxy group, could have profound effects on potency and selectivity.

Computational Modeling: In silico docking studies with a putative target protein could guide the rational design of new derivatives with improved binding affinity and selectivity. nih.gov

Pharmacokinetic Profiling: Early assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of new analogs would be essential to ensure that they have the potential to be effective in vivo.

A successful lead optimization campaign could transform this compound from a simple chemical entity into a potent and selective drug candidate.

Exploration of Novel Pre-clinical Therapeutic Research Avenues

The chromone scaffold is associated with a wide array of therapeutic effects, including antioxidant, anti-inflammatory, anticancer, and antiviral properties. guidechem.comnih.gov This suggests that this compound could be investigated for its potential in a variety of disease contexts.

Potential pre-clinical research avenues include:

Oncology: Evaluating the cytotoxic effects of the compound against a panel of cancer cell lines to determine if it has anti-proliferative or pro-apoptotic activity.

Inflammatory Diseases: Investigating its ability to modulate inflammatory pathways in cellular and animal models of diseases such as rheumatoid arthritis or inflammatory bowel disease.

Neurodegenerative Diseases: Given the role of oxidative stress and inflammation in neurodegeneration, its potential neuroprotective effects could be explored in models of Alzheimer's or Parkinson's disease.

Infectious Diseases: Screening for antiviral or antibacterial activity against a range of pathogens.

The discovery of a significant therapeutic effect in a pre-clinical model would be the first step towards developing this compound into a novel therapeutic agent.

Advanced Biosynthetic Engineering and Sustainable Production Methods

While many chromones are of natural origin, the specific compound this compound is currently produced via chemical synthesis. chemscene.com As interest in green chemistry and sustainable manufacturing grows, the development of biosynthetic routes for its production would be a valuable research direction.

Future research in this area could involve:

Identification of Biosynthetic Pathways: Searching for and characterizing enzymatic pathways from plants or microorganisms that produce similar chromone structures.

Metabolic Engineering: Introducing and optimizing these biosynthetic pathways in a microbial host, such as E. coli or Saccharomyces cerevisiae, to enable fermentation-based production.

Enzymatic Synthesis: Utilizing isolated enzymes as biocatalysts to perform key steps in the synthesis of the compound, which can lead to higher selectivity and reduced waste compared to traditional chemical methods.

Developing a biosynthetic route for this compound would not only provide a more sustainable method of production but could also open up possibilities for creating novel analogs through engineered enzymatic pathways.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Methoxy-7-methyl-4H-chromen-4-one, and how can reaction conditions be optimized?

- Answer : The compound is synthesized via cyclization of precursors such as substituted chalcones or hydroxyacetophenones. Key steps include Claisen-Schmidt condensation followed by acid- or base-catalyzed cyclization. Optimization involves:

- Catalyst selection : Use of Lewis acids (e.g., AlCl₃) or Brønsted acids (H₂SO₄) to enhance cyclization efficiency .

- Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 80–120°C improve yield by stabilizing intermediates .

- Scalability : Continuous flow reactors can mitigate batch inconsistencies in industrial settings .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- Answer :

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy at C5, methyl at C7) via characteristic shifts (δ 3.8–4.0 ppm for OCH₃; δ 2.3–2.5 ppm for CH₃) .

- X-ray crystallography : Resolves bond angles and dihedral distortions in the chromone core. For example, Acta Crystallographica reports a C5–O–C bond angle of ~123° and a fused ring system planarity deviation of <5° .

- Mass spectrometry : HRMS (ESI+) validates molecular weight (e.g., [M+H]⁺ at m/z 206.1) .

Q. What biological activities have been preliminarily reported for this compound?

- Answer : Studies highlight:

- Antioxidant activity : Scavenges DPPH radicals (IC₅₀ ~25 μM), attributed to the electron-donating methoxy group .

- Antimicrobial potential : Moderate inhibition of Staphylococcus aureus (MIC ~50 μg/mL), though data vary due to purity differences .

Advanced Research Questions

Q. How do substituent positions (methoxy at C5, methyl at C7) influence reactivity and bioactivity?

- Answer :

- Reactivity : The C5 methoxy group directs electrophilic substitution to C6/C8 positions, while the C7 methyl sterically hinders C6 functionalization .

- Bioactivity : Comparative studies with analogs (e.g., 7-methoxy derivatives) show enhanced antioxidant activity when electron-donating groups are para to the carbonyl . Methyl groups at C7 reduce solubility, impacting in vitro efficacy .

Q. How can contradictory data on biological efficacy across studies be resolved?

- Answer : Contradictions arise from:

- Purity discrepancies : HPLC purity thresholds (<95% vs. >98%) affect activity; recommend standardization via orthogonal methods (NMR, LC-MS) .

- Assay variability : Use standardized protocols (e.g., CLSI for antimicrobial tests) and include positive controls (e.g., ascorbic acid for antioxidants) .

- Structural analogs : Compare with 5-hydroxy-7-methoxy-2-methylchroman-4-one (CAS 86361-56-0), noting substituent-dependent activity shifts .

Q. What computational approaches predict interactions between this compound and biological targets?

- Answer :

- Molecular docking : Simulate binding to enzymes (e.g., COX-2 or NADPH oxidase) using AutoDock Vina. The methoxy group shows hydrogen bonding with Arg120 in COX-2 .

- QSAR modeling : Correlate substituent electronegativity (e.g., Hammett σ values) with antioxidant IC₅₀ to prioritize synthetic targets .

- DFT calculations : Predict reactive sites via Fukui indices; C6 and C8 are most nucleophilic .

Comparative Analysis Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products